Methyl 7-methyl-1-(2-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 7-methyl-1-(2-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-1-(2-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, amines, and thiols under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1-(2-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The reactions are typically carried out under controlled temperatures and may require specific catalysts to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Methyl 7-methyl-1-(2-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-1-(2-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Uniqueness
Methyl 7-methyl-1-(2-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both sulfur and carbonyl functional groups.
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 7-methyl-1-(2-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H15N3O3S/c1-9-6-4-5-7-12(9)20-14-13(15(21)19-17(20)24)11(16(22)23-3)8-10(2)18-14/h4-8H,1-3H3,(H,19,21,24) |
InChI Key |
XFUJMTDNXXBYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC(=CC(=C3C(=O)NC2=S)C(=O)OC)C |
Origin of Product |
United States |
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